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Compound of Interest

Compound Name: TOP1210

Cat. No.: B15578661

Audience: Researchers, scientists, and drug development professionals.

Introduction

The L1210 cell line, derived from a mouse lymphocytic leukemia, is a cornerstone model in
cancer research and preclinical drug development. Established in 1954 from a female DBA/2
mouse treated with methylcholanthrene, these lymphoblast-like cells grow in suspension and
are highly proliferative.[1] Their aggressive growth and sensitivity to a wide range of
chemotherapeutic agents have made them an invaluable tool for studying leukemia
pathogenesis, evaluating novel anticancer compounds, and investigating mechanisms of drug
resistance.[1][2] This document provides detailed protocols for the culture and experimental
use of the L1210 cell line.

L1210 Cell Line Characteristics
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Characteristic Description

Organism Mus musculus (Mouse)

Tissue of Origin Blood (Lymphocytic Leukemia)
Cell Type Lymphoblast

Growth Properties Suspension

Morphology Lymphoblast-like

Doubling Time Approximately 10-12 hours
Biosafety Level 1

Experimental Protocols
General Cell Culture of L1210 Cells

Materials:

e L1210 cells (e.g., ATCC CCL-219)

o Complete growth medium:
o ATCC-formulated Dulbecco's Modified Eagle's Medium (DMEM) or Fischer's Medium|3]
o 10% Horse Serum[3]
o (Optional: 2 mM L-Glutamine, though some media are already supplemented)

o Sterile cell culture flasks (e.g., T-25, T-75)

» Sterile centrifuge tubes (15 mL, 50 mL)

o Serological pipettes

e Incubator (37°C, 5% CO2)

e Microscope
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Hemocytometer or automated cell counter
Trypan blue solution (0.4%)
Water bath (37°C)

70% Ethanol

Protocol for Thawing Cryopreserved L1210 Cells:

Pre-warm the complete growth medium in a 37°C water bath.

Rapidly thaw the cryovial of L1210 cells in the 37°C water bath until a small ice crystal

remains.
Wipe the outside of the vial with 70% ethanol.

Under sterile conditions, transfer the contents of the vial to a 15 mL centrifuge tube
containing 9 mL of pre-warmed complete growth medium.

Centrifuge the cell suspension at 125 x g for 5-10 minutes.

Aspirate the supernatant containing the cryoprotectant.

Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
Transfer the cell suspension to a T-25 or T-75 culture flask.

Incubate at 37°C in a humidified atmosphere with 5% CO..

The first medium change should be performed after 24 hours to remove any residual
cryoprotectant and dead cells.[4]

Protocol for Subculturing L1210 Cells:

L1210 cells are grown in suspension and do not require enzymatic digestion for passaging.

Aseptically remove a sample of the cell suspension from the culture flask.
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o Perform a viable cell count using a hemocytometer and trypan blue exclusion.

o Calculate the volume of cell suspension needed to seed new flasks at the desired density.
The recommended starting density is 5 x 10* viable cells/mL.[4]

o Transfer the calculated volume of cell suspension to new flasks containing pre-warmed
complete growth medium.

e Maintain cultures by adding fresh medium every 2 to 4 days to keep the cell density between
5 x 10% and 8 x 10° cells/mL.[3]

Protocol for Cryopreservation of L1210 Cells:

o Use cells from a healthy, actively growing culture.

e Perform a viable cell count.

o Centrifuge the required volume of cell suspension at 125 x g for 5-10 minutes.
e Aspirate the supernatant.

o Resuspend the cell pellet in cold, sterile cryopreservation medium (complete growth medium
supplemented with 5% v/v DMSOQO) at a concentration of 1-2 x 10° viable cells/mL.

o Aliquot 1 mL of the cell suspension into sterile cryogenic vials.

o Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at -80°C
overnight. This achieves a cooling rate of approximately -1°C/minute.

o For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.
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Cell Viability (Cytotoxicity) Assay

This protocol describes a typical colorimetric assay (e.g., MTT or XTT) to determine the I1Cso
(half-maximal inhibitory concentration) of a test compound.

Materials:
e 11210 cells
o Complete growth medium

e Test compound (e.g., anticancer drug)
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Sterile 96-well microplates

MTT or XTT reagent

Solubilization solution (for MTT assay)

Microplate reader
Protocol:

e Seed L1210 cells in a 96-well plate at a density of 5 x 103 to 1 x 10* cells/well in 100 pL of
complete growth medium.

e Incubate the plate for 24 hours at 37°C and 5% COs-.
o Prepare serial dilutions of the test compound in complete growth medium.

e Add 100 pL of the diluted compound to the appropriate wells. Include vehicle-only controls
(untreated cells).

 Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
e Add 20 pL of MTT solution (5 mg/mL in PBS) or 50 pL of XTT solution to each well.
 Incubate for 2-4 hours at 37°C.

e If using MTT, add 100 pL of solubilization solution to each well and incubate overnight to
dissolve the formazan crystals.

o Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for
MTT, 450 nm for XTT).

o Calculate the percentage of cell viability relative to the untreated control and plot the results
against the compound concentration to determine the ICso value.

Data Presentation: ICso Values of Common Anticancer Drugs in L1210 Cells
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Drug ICs0 (M) Exposure Time (h) Reference
Vincristine ~0.005 (sensitive) Not specified [1]
Vincristine-resistant

~1.0 Not specified [1]
L1210/VCR
Cinnamic Aldehyde ~0.036 (4.8 pg/mL) Not specified [5]
Pretubulysin ~0.2 24 [6]
Methotrexate ~0.6 24 [6]

Apoptosis Assay by Annexin V/Propidium lodide (PI)
Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and
necrotic cells using flow cytometry.

Materials:

e L1210 cells (treated and untreated controls)

e Annexin V-FITC (or other fluorochrome)

e Propidium lodide (PI)

e 1X Binding Buffer

o Phosphate-Buffered Saline (PBS)

e Flow cytometer

Protocol:

e Seed and treat L1210 cells with the test compound for the desired time.

o Harvest approximately 1-5 x 10° cells by centrifugation at 300 x g for 5 minutes.

¢ \Wash the cells twice with cold PBS.
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Resuspend the cell pellet in 100 pL of 1X Binding Buffer.

Add 5 pL of Annexin V-FITC and 5 pL of PI solution.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 pL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within one hour.
Interpretation of Results:

Annexin V- / Pl-: Live cells

Annexin V+ / PI-: Early apoptotic cells

Annexin V+ / Pl+: Late apoptotic or necrotic cells

Annexin V- / Pl+: Necrotic cells
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Cell Cycle Analysis by Propidium lodide (PI) Staining
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This protocol is used to determine the distribution of cells in different phases of the cell cycle
(GO/G1, S, and G2/M).

Materials:

L1210 cells (treated and untreated controls)

Phosphate-Buffered Saline (PBS)

Cold 70% Ethanol

PI/RNase Staining Buffer

Flow cytometer

Protocol:

Harvest at least 1 x 10° cells by centrifugation (200 x g, 5 minutes).

e Wash the cell pellet with cold PBS and centrifuge again.

e Resuspend the cells in 1 mL of cold PBS.

o While gently vortexing, add 9 mL of cold 70% ethanol dropwise to fix the cells.
 Incubate the cells at 4°C for at least 2 hours (or overnight).

» Centrifuge the fixed cells at 200 x g for 10 minutes.

e Discard the ethanol and wash the pellet with cold PBS.

o Resuspend the cell pellet in 300-500 pL of PI/RNase Staining Buffer.
 Incubate for 15-30 minutes at room temperature, protected from light.

e Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly
proportional to the DNA content.

Data Presentation: Example Cell Cycle Distribution in L1210 Cells
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Treatment

% G0/G1 %S % G2IM Reference
(24h)
Control ~55% ~35% ~10% [6]
Pretubulysin

~5% ~5% ~90% [6]
(200 nM)
Methotrexate

~15% ~75% ~10% [6]
(600 nM)

Signaling Pathways in Leukemia

Several key signaling pathways are crucial for the maintenance and survival of leukemic cells
and are often studied using models like the L1210 cell line. These include pathways that
regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a
hallmark of many cancers, including leukemia.[7][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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